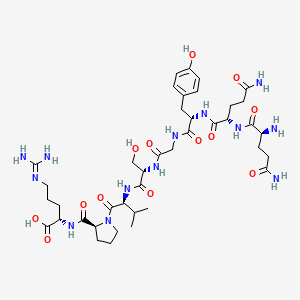
1,1,3-Tribromo-1-fluorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-1-fluorononane is a halogenated organic compound with the molecular formula C9H16Br3F It is characterized by the presence of three bromine atoms and one fluorine atom attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-1-fluorononane can be synthesized through the halogenation of nonane derivatives. One common method involves the reaction of nonane with bromine and fluorine sources under controlled conditions. For example, the bromination of 1-fluorononane using bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-1-fluorononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.
Major Products Formed
Scientific Research Applications
1,1,3-Tribromo-1-fluorononane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-1-fluorononane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tribromo-1-fluoro-4,4-dimethylpentane: Similar in structure but with a different carbon backbone.
1,1,3-Tribromo-1-nitropropane: Contains a nitro group instead of a fluorine atom.
1,1,3-Tribromo-1-chloropropane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1,1,3-Tribromo-1-fluorononane is unique due to its specific combination of bromine and fluorine atoms on a nonane backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
920264-91-1 |
|---|---|
Molecular Formula |
C9H16Br3F |
Molecular Weight |
382.93 g/mol |
IUPAC Name |
1,1,3-tribromo-1-fluorononane |
InChI |
InChI=1S/C9H16Br3F/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
InChI Key |
GZCSSWCOUWACJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(F)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


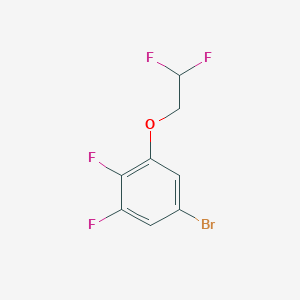
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)

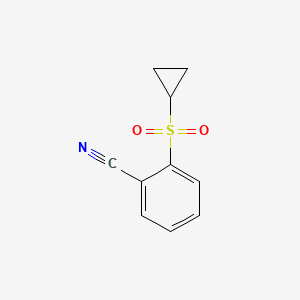
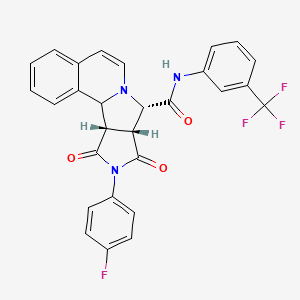
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
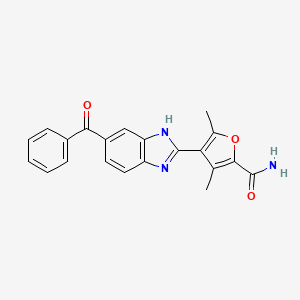
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
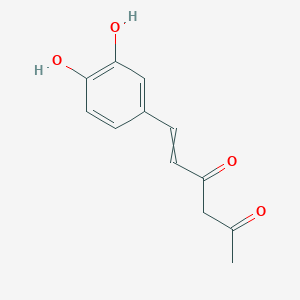
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
